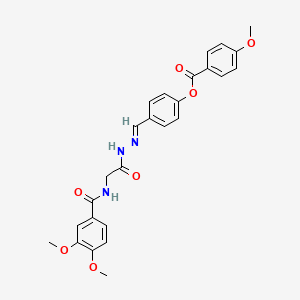![molecular formula C31H29N5O B12018471 (2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12018471.png)
(2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile is a complex organic molecule that features a combination of pyrazole, benzimidazole, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile shares structural similarities with other pyrazole and benzimidazole derivatives.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and polarizable electronic structures.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound is part of the Aryl Halide Chemistry Informer Library and is used to evaluate and advance synthetic methods.
Propriétés
Formule moléculaire |
C31H29N5O |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
(Z)-2-(1-methylbenzimidazol-2-yl)-3-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C31H29N5O/c1-22(2)17-18-37-27-15-13-23(14-16-27)30-25(21-36(34-30)26-9-5-4-6-10-26)19-24(20-32)31-33-28-11-7-8-12-29(28)35(31)3/h4-16,19,21-22H,17-18H2,1-3H3/b24-19- |
Clé InChI |
UGUMJZSPEKYTCC-CLCOLTQESA-N |
SMILES isomérique |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018401.png)
![3-(4-propoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018404.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12018420.png)

![2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12018435.png)

![1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B12018443.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12018450.png)
![ethyl 2-{2-(4-ethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018457.png)

